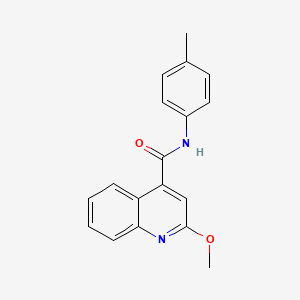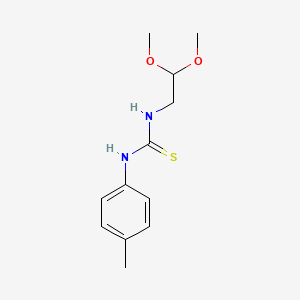
2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione, also known as TNID, is a chemical compound that has been extensively studied for its potential applications in various fields of science. TNID is a yellowish powder that is soluble in organic solvents and has a melting point of 215-218°C.
Applications De Recherche Scientifique
2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione has been extensively studied for its potential applications in various fields of science. In the field of organic electronics, 2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione has been used as a building block for the synthesis of organic semiconductors. 2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione-based organic semiconductors have shown promising results in the development of organic field-effect transistors, organic solar cells, and organic light-emitting diodes.
In the field of medicinal chemistry, 2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione has been studied for its potential anticancer and antitumor activities. 2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione has also been found to induce apoptosis (cell death) in cancer cells.
Mécanisme D'action
The mechanism of action of 2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione is not fully understood. However, studies have suggested that 2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione may exert its anticancer and antitumor activities by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and survival. 2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione may also induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione has been found to have various biochemical and physiological effects. In vitro studies have shown that 2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione can inhibit the activity of certain enzymes and proteins that are involved in cell growth and survival. 2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione has also been found to induce apoptosis in cancer cells. In vivo studies have shown that 2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione can inhibit tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione in lab experiments is its relatively simple synthesis method. 2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione can be synthesized using readily available starting materials and standard laboratory equipment. Another advantage of using 2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione is its potential applications in various fields of science, including organic electronics and medicinal chemistry.
One of the limitations of using 2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions. Another limitation of using 2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for research on 2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione. In the field of organic electronics, future research could focus on the development of new 2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione-based organic semiconductors with improved properties, such as higher charge carrier mobility and better stability.
In the field of medicinal chemistry, future research could focus on the development of new 2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione derivatives with improved anticancer and antitumor activities. Future research could also focus on the development of new drug delivery systems for 2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione, such as nanoparticles and liposomes, which could improve its bioavailability and reduce its potential toxicity.
Overall, 2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione is a promising chemical compound that has potential applications in various fields of science. Further research is needed to fully understand its mechanism of action and to develop new 2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione-based materials and drugs with improved properties.
Méthodes De Synthèse
2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione can be synthesized using a variety of methods, including the Friedel-Crafts acylation reaction, the Pechmann condensation reaction, and the Perkin reaction. The most common method for synthesizing 2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione is the Friedel-Crafts acylation reaction, which involves the reaction of 1-tetralone with succinic anhydride in the presence of aluminum chloride as a catalyst. The reaction yields 2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione as the main product, along with some by-products.
Propriétés
IUPAC Name |
2-(5,6,7,8-tetrahydronaphthalen-1-yl)indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O2/c20-18-15-9-3-4-10-16(15)19(21)17(18)14-11-5-7-12-6-1-2-8-13(12)14/h3-5,7,9-11,17H,1-2,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHYSYIKFUBJCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2C3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(4-fluorophenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5818560.png)
![1,3,8,10-tetramethyl-5-phenylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione](/img/structure/B5818572.png)

![3-[(3-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5818583.png)


![2-phenyl-N-[4-(3-pyridinyloxy)phenyl]acetamide](/img/structure/B5818594.png)


![N-[2-(4-benzoyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5818607.png)
![N-(4-{[(2,5-diethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5818614.png)
![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5818622.png)
![5-nitro-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]benzaldehyde](/img/structure/B5818641.png)
